molecular formula C18H12BrF3N4O2S2 B11216051 2-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11216051
M. Wt: 517.3 g/mol
InChI Key: KNXOBHASUPSWJH-UHFFFAOYSA-N
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Description

2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromoaniline with trifluoromethyl isocyanate to form an intermediate, which is then reacted with a thiadiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-4-(trifluoromethoxy)aniline
  • 4-Bromo-1,2-difluorobenzene

Uniqueness

Compared to similar compounds, 2-BROMO-N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and thiadiazole groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H12BrF3N4O2S2

Molecular Weight

517.3 g/mol

IUPAC Name

2-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H12BrF3N4O2S2/c19-12-7-3-1-5-10(12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-8-4-2-6-11(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)

InChI Key

KNXOBHASUPSWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Br

Origin of Product

United States

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